molecular formula C35H37N5O6S2 B612289 N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid CAS No. 1360433-93-7

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

Cat. No.: B612289
CAS No.: 1360433-93-7
M. Wt: 687.8 g/mol
InChI Key: SIJKXSMUXNJNQM-HRNDJLQDSA-N
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Description

KW-2450 is an orally active, multi-kinase inhibitor that targets both the insulin-like growth factor receptor (IGF-1R) and the insulin receptor (IR). It has shown significant antitumor effects in various types of malignant cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KW-2450 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain.

Industrial Production Methods

Industrial production methods for KW-2450 are also proprietary. Typically, such methods involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

KW-2450 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions include various derivatives of KW-2450 that retain the core structure but have modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

KW-2450 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KW-2450

KW-2450 is unique due to its dual inhibition of IGF-1R and IR, which are critical targets in cancer therapy. Its ability to inhibit multiple kinases and its synergistic effects with other cancer drugs make it a versatile and potent therapeutic candidate .

Properties

CAS No.

1360433-93-7

Molecular Formula

C35H37N5O6S2

Molecular Weight

687.8 g/mol

IUPAC Name

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C28H29N5O3S.C7H8O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31);2-5H,1H3,(H,8,9,10)/b9-8+;

InChI Key

SIJKXSMUXNJNQM-HRNDJLQDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54

SMILES

O=C(C1=C(C)C=CS1)NC2=CC(CN3CCN(C(CO)=O)CC3)=CC=C2/C=C/C4=NNC5=C4C=CC=C5.OS(=O)(C6=CC=C(C)C=C6)=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KW2450;  KW-2450;  KW 2450.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid
Reactant of Route 2
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid
Reactant of Route 6
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

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